[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO](3-METHOXYPHENYL)METHANONE
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Overview
Description
[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO](3-METHOXYPHENYL)METHANONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-INDOL-3-YLMETHYL)PIPERAZINO](3-METHOXYPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the indole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO](3-METHOXYPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO](3-METHOXYPHENYL)METHANONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may be investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(1H-INDOL-3-YLMETHYL)PIPERAZINO](3-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group may enhance its binding affinity to certain proteins, leading to inhibition or activation of biological pathways. Detailed studies on its binding interactions and molecular docking simulations can provide insights into its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone
Uniqueness
[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO](3-METHOXYPHENYL)METHANONE is unique due to its specific combination of an indole core with a methoxybenzoyl-substituted piperazine ring. This structural arrangement may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H23N3O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H23N3O2/c1-26-18-6-4-5-16(13-18)21(25)24-11-9-23(10-12-24)15-17-14-22-20-8-3-2-7-19(17)20/h2-8,13-14,22H,9-12,15H2,1H3 |
InChI Key |
LIJQLNAXAAOJDH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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